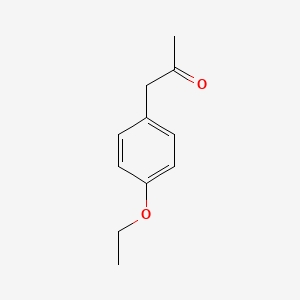
1-(4-Ethoxyphenyl)acetone
描述
1-(4-Ethoxyphenyl)acetone is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Ethoxyphenyl)acetone, with the chemical formula and CAS number 144818-72-4, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, relevant case studies, and research findings.
This compound is characterized by its ethoxy and phenyl groups, which contribute to its reactivity and interaction with biological systems. The compound is soluble in organic solvents and exhibits moderate lipophilicity, which is important for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study focused on its efficacy against various bacterial strains found that it inhibited the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating significant antimicrobial potential.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Table 1 summarizes the biological activities reported in various studies.
| Activity | Cell Line | Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition of growth (MIC: 50 µg/mL) | |
| Anticancer | MCF-7 | Induction of apoptosis | |
| Anticancer | HeLa | Caspase activation |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It is suggested that the compound may inhibit key enzymes involved in cellular metabolism and proliferation, such as topoisomerases, which are critical for DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to increased ROS levels, which can trigger apoptosis.
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- In Vivo Tumor Models : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor volume decrease of approximately 40% after four weeks of treatment.
- Combination Therapy : Combining this compound with conventional chemotherapeutics showed enhanced efficacy. In vitro studies demonstrated synergistic effects when used alongside doxorubicin, suggesting a potential for combination therapies in clinical settings.
属性
IUPAC Name |
1-(4-ethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAYQKVAKVNBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341330 | |
| Record name | 1-(4-Ethoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144818-72-4 | |
| Record name | 1-(4-Ethoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















